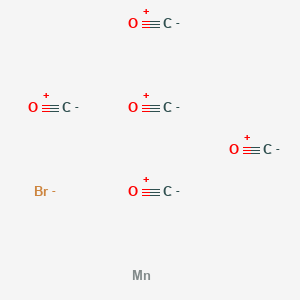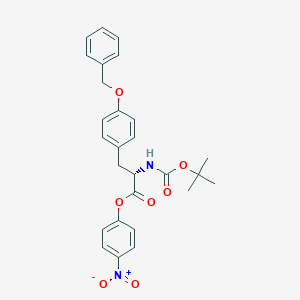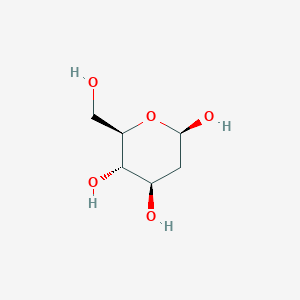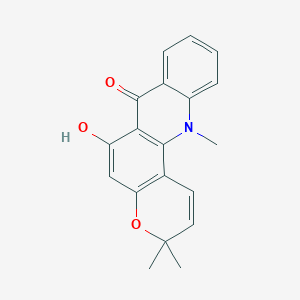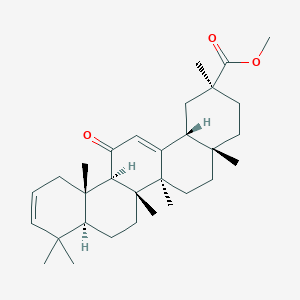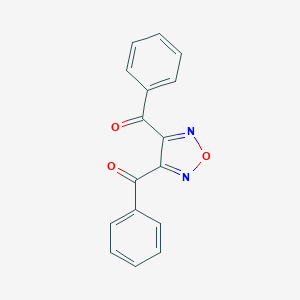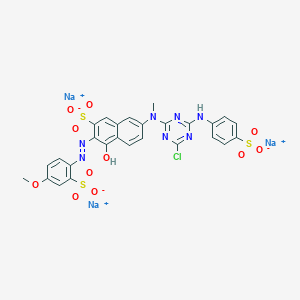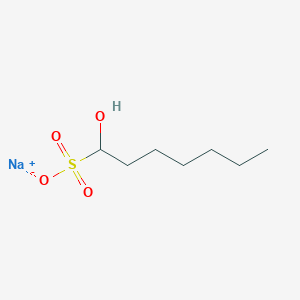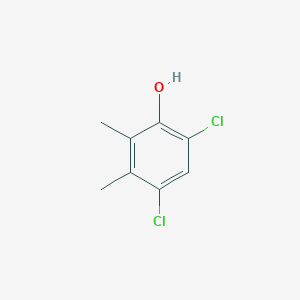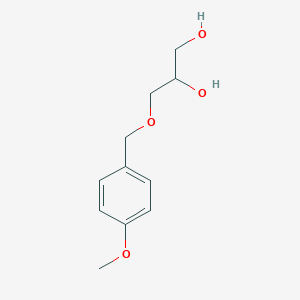
1,2-Propanediol, 3-(p-methoxybenzyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3-(p-methoxybenzyloxy)-, also known as PMB-3, is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a derivative of propylene glycol and contains a methoxybenzyloxy group attached to the third carbon atom.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3-(p-methoxybenzyloxy)- is not fully understood, but it is thought to act by inhibiting certain signaling pathways involved in cancer cell growth and inflammation. It may also enhance the uptake of chemotherapy drugs by cancer cells.
Biochemische Und Physiologische Effekte
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been shown to have low toxicity and does not appear to have any significant adverse effects on normal cells. However, further studies are needed to fully understand its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Propanediol, 3-(p-methoxybenzyloxy)- in lab experiments is its low toxicity and potential therapeutic properties. However, its synthesis can be challenging and time-consuming, and further studies are needed to fully understand its mechanism of action and potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on 1,2-Propanediol, 3-(p-methoxybenzyloxy)-. These include investigating its potential as a therapeutic agent for cancer and inflammatory diseases, studying its effects on different types of cancer cells, and exploring its potential as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 3-(p-methoxybenzyloxy)- has been studied for its potential anti-inflammatory and anti-cancer properties. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in cells. It has also been investigated for its ability to enhance the efficacy of chemotherapy drugs.
Eigenschaften
CAS-Nummer |
13807-95-9 |
|---|---|
Produktname |
1,2-Propanediol, 3-(p-methoxybenzyloxy)- |
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
InChI-Schlüssel |
MFKMOLJNQHPVHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Kanonische SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


